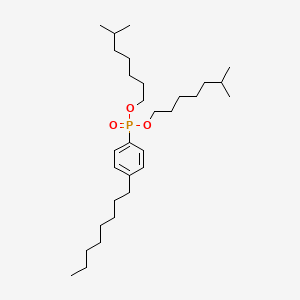

Diisooctyl p-octylphenyl phosphite

Description

Historical Context and Evolution of Phosphite (B83602) Additives

The use of additives to improve the properties of polymers dates back to the early days of the plastics industry. The development of synthetic polymers in the early 20th century was quickly followed by the realization that these materials were not inherently stable. Early efforts to stabilize polymers focused on compounds that could inhibit oxidation.

The evolution of phosphite additives has been driven by the increasing demands of the polymer industry for better processing stability and long-term durability. Over the years, a wide variety of phosphite esters have been synthesized and commercialized, each with specific properties tailored for different polymer systems and applications. The general synthesis of phosphite antioxidants often involves the reaction of phosphorus trichloride (B1173362) with alcohols or phenols. vinatiorganics.com

Role of Phosphite Compounds in Material Science Research

Phosphite compounds are a significant area of research in material science due to their versatile functions as polymer stabilizers. Their ability to act as secondary antioxidants makes them indispensable in many polymer formulations. researchgate.netresearchgate.netadeka-pa.eu Research in this area focuses on several key aspects:

Synthesis of Novel Phosphites: Scientists are continuously working on synthesizing new phosphite structures with improved performance characteristics, such as higher thermal stability, better compatibility with polymer matrices, and enhanced hydrolytic stability.

Synergistic Effects: A significant area of investigation is the synergistic effect of phosphites when used in combination with other types of stabilizers, such as phenolic primary antioxidants. vinatiorganics.com This combination often provides a more comprehensive stabilization system than either component used alone. adeka-pa.eu

Mechanism of Stabilization: Detailed studies are conducted to understand the precise chemical mechanisms by which different phosphite compounds inhibit polymer degradation. This knowledge aids in the design of more effective stabilizers.

Structure-Property Relationships: Researchers aim to establish clear relationships between the molecular structure of a phosphite stabilizer and its performance in a given polymer. Factors such as the nature of the organic groups attached to the phosphorus atom can significantly influence its effectiveness. researchgate.net

Scope of Academic Inquiry into Diisooctyl p-octylphenyl phosphite

While extensive research exists on the broad class of phosphite stabilizers, academic inquiry specifically into this compound is more limited in publicly available literature. Much of the available information comes from industrial sources and patents, which highlight its practical applications rather than fundamental academic studies.

This compound is recognized commercially as a stabilizer, particularly for PVC and other synthetic resins. Its chemical structure suggests it is designed to offer good compatibility with organic polymers due to the long alkyl chains (diisooctyl and octylphenyl groups).

| Property | Value |

| CAS Number | 68133-13-1 |

| Molecular Formula | C30H55O3P |

| Molecular Weight | 494.7 g/mol |

Data sourced from multiple chemical suppliers.

The long alkyl groups are intended to enhance its solubility in the polymer matrix and reduce its volatility during high-temperature processing. The p-octylphenyl group likely contributes to its thermal stability.

Further academic research would be beneficial to fully elucidate the specific performance characteristics and mechanistic details of this compound in a variety of polymer systems. Such studies could involve detailed kinetic analysis of its hydroperoxide decomposition activity, comparative performance evaluations against other commercial stabilizers, and investigation into its long-term aging behavior in different polymer matrices.

Properties

CAS No. |

68133-13-1 |

|---|---|

Molecular Formula |

C30H55O3P |

Molecular Weight |

494.7 g/mol |

IUPAC Name |

1-[bis(6-methylheptoxy)phosphoryl]-4-octylbenzene |

InChI |

InChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3 |

InChI Key |

HPLQLQQLRLADHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Diisooctyl P Octylphenyl Phosphite

Esterification Approaches for Diisooctyl p-octylphenyl phosphite (B83602) Synthesis

The primary method for synthesizing phosphite esters like Diisooctyl p-octylphenyl phosphite is through the esterification of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃), with the corresponding alcohols and phenols. wikipedia.orggoogle.com In the case of this compound, this involves the reaction of PCl₃ with isooctanol and p-octylphenol.

The reaction typically proceeds in a stepwise manner. The stoichiometry of the reactants can be controlled to produce the desired mixed phosphite ester. The reaction can be carried out in the presence of a tertiary amine base, such as triethylamine, which acts as a proton acceptor to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction towards the formation of the tri-substituted phosphite. wikipedia.org

A general representation of this esterification is as follows:

PCl₃ + 2 R¹OH + R²OH + 3 R₃N → P(OR¹)₂(OR²) + 3 R₃NH⁺Cl⁻

Where:

R¹OH is isooctanol

R²OH is p-octylphenol

R₃N is a tertiary amine base

The order of addition of the alcohols can influence the final product distribution and yield. Industrial processes often involve the transesterification of a simpler trialkyl or triaryl phosphite with the desired alcohols at elevated temperatures, sometimes in the presence of an alkaline catalyst like sodium phenate. google.com For example, triphenyl phosphite can be reacted with isooctanol and p-octylphenol, with the phenol (B47542) byproduct being removed by distillation.

Table 1: Comparison of Esterification Approaches

| Method | Reactants | Catalyst/Base | Byproducts | Key Features |

| Direct Esterification | PCl₃, Isooctanol, p-Octylphenol | Tertiary Amine | Amine Hydrochloride Salt | Direct, one-pot synthesis. wikipedia.org |

| Transesterification | Triphenyl phosphite, Isooctanol, p-Octylphenol | Sodium Phenate | Phenol | Avoids handling of corrosive PCl₃ and HCl. google.com |

Catalytic Synthesis Routes for Phosphite Esters Utilizing Environmentally Benign Catalysts

In recent years, there has been a significant push towards the development of greener synthetic methodologies. This includes the use of environmentally benign catalysts for the synthesis of phosphite esters. rsc.org Traditional methods often rely on stoichiometric amounts of reagents and can generate significant waste. nih.gov

Research has explored the use of metal catalysts, such as zinc(II) complexes, to facilitate the phosphonylation of alcohols. rsc.orgnih.gov These catalysts can promote the reaction under milder conditions and with higher selectivity, reducing the formation of byproducts. For instance, a Zn(II)-catalyzed approach allows for the sequential introduction of different alcohol groups onto a phosphorus center. rsc.org

Photoredox catalysis has also emerged as a powerful tool for forming carbon-phosphorus bonds under mild conditions. purdue.edu While often applied to the synthesis of phosphonates, the principles can be extended to phosphite synthesis. These methods utilize light and a photocatalyst to generate reactive intermediates, avoiding the need for high temperatures and harsh reagents. purdue.edunih.gov Electrochemical methods are also being explored as a green alternative for the synthesis of organophosphorus compounds, offering precise control over the reaction and minimizing waste. nih.govnih.gov

Table 2: Examples of Green Catalytic Systems for Phosphite Ester Synthesis

| Catalytic System | Catalyst Type | Advantages |

| Zinc(II) Catalysis | Lewis Acid | Mild reaction conditions, high selectivity, low toxicity. rsc.orgnih.gov |

| Photoredox Catalysis | Organic Dyes, Metal Complexes | Transition-metal-free options, ambient temperature reactions. purdue.edu |

| Electrochemical Synthesis | Electrode-based | Avoids chemical oxidants/reductants, high efficiency. nih.govnih.gov |

Exploration of Michaelis-Arbuzov and Michaelis-Bekker Reactions in Phosphite Formation

The Michaelis-Arbuzov and Michaelis-Bekker reactions are fundamental for the formation of phosphorus-carbon bonds, leading to phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgjk-sci.comeurekaselect.com While the final product of a classical Michaelis-Arbuzov reaction is a pentavalent phosphorus species, the initial step involves the nucleophilic attack of a trivalent phosphite ester on an alkyl halide, forming a quasi-phosphonium salt intermediate. jk-sci.comorganic-chemistry.orgresearchgate.net

This reactivity is central to understanding the potential side reactions and stability of phosphite esters. The Michaelis-Arbuzov reaction itself is typically used to synthesize phosphonates from phosphites. wikipedia.org It involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is thermally induced, often requiring temperatures between 120-160 °C. wikipedia.org

The Michaelis-Bekker reaction, on the other hand, involves the reaction of a hydrogen phosphonate (B1237965) (dialkyl phosphite) with a base, followed by nucleophilic attack on an alkyl halide. wikipedia.orgresearchgate.netresearchgate.net This method is also primarily for the synthesis of phosphonates.

For the synthesis of this compound, these reactions are more relevant in the context of potential subsequent transformations or as a route to structurally related phosphonates, rather than the primary synthesis of the phosphite itself.

Table 3: Key Features of Michaelis-Arbuzov and Michaelis-Bekker Reactions

| Reaction | Reactants | Product | Key Aspect |

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Alkyl phosphonate | Rearrangement of a trivalent phosphite to a pentavalent phosphonate. wikipedia.orgjk-sci.com |

| Michaelis-Bekker | Dialkyl phosphite, Base, Alkyl halide | Alkyl phosphonate | Nucleophilic substitution on an alkyl halide by a phosphonate anion. wikipedia.org |

Advanced Synthetic Strategies for Organophosphorus Compounds

The synthesis of complex organophosphorus compounds often requires more sophisticated strategies that provide greater control over the molecular architecture.

As previously mentioned, phosphorus trichloride is a key starting material for phosphite esters. wikipedia.org The sequential substitution of the chlorine atoms allows for the introduction of different alkoxy or aryloxy groups. By carefully controlling the reaction conditions, such as temperature and the rate of addition of the alcohols, it is possible to synthesize unsymmetrical phosphites like this compound.

The reactivity of the phosphoryl halide is a critical factor. PCl₃ is highly reactive, and its reactions with alcohols are often rapid and exothermic. The use of a solvent is common to moderate the reaction rate and facilitate heat dissipation. The choice of base is also important, as it can influence the reaction pathway and the ease of purification. wikipedia.org

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis to form carbon-carbon bonds. nptel.ac.in In organophosphorus chemistry, they are primarily used to form phosphorus-carbon bonds by reacting with phosphorus halides. nptel.ac.inwikipedia.org For example, the reaction of PCl₃ with three equivalents of a Grignard reagent can produce a tertiary phosphine (R₃P). nptel.ac.in

While not a direct method for synthesizing phosphite esters (which contain P-O-C bonds), Grignard reagents are crucial for preparing a wide range of organophosphorus compounds, including phosphine ligands that are important in catalysis. wikipedia.org The reaction of Grignard reagents with organophosphorus esters, such as phosphinates, can also lead to nucleophilic displacement at the phosphorus center. acs.org The synthesis of aryl phosphonates has been achieved through the reaction of Grignard reagents with diethyl cyanophosphonate. tandfonline.com

Mechanistic Studies of Diisooctyl P Octylphenyl Phosphite As a Polymer Stabilizer

Antioxidant Mechanisms of Phosphites in Polymer Systems

Organic phosphites, including diisooctyl p-octylphenyl phosphite (B83602), function as secondary antioxidants or hydroperoxide decomposers. Their primary role is to prevent the degradation of polymers that is initiated by the breakdown of hydroperoxides (ROOH) into highly reactive radicals.

Role in Hydroperoxide Decomposition and Scavenging

The principal antioxidant function of phosphite esters is the non-radical decomposition of hydroperoxides, which are formed during the auto-oxidation of polymers. vulcanchem.com This process converts the unstable hydroperoxides into stable alcohols, thereby preventing the formation of chain-propagating radicals. The general reaction is as follows:

ROOH + P(OR')₃ → ROH + O=P(OR')₃

In this reaction, the phosphite ester is sacrificially oxidized to a phosphate (B84403) ester. The efficiency of this decomposition is a key factor in the stabilizing effect of the phosphite. The rate of this reaction is influenced by the steric and electronic nature of the organic substituents on the phosphite. While all phosphites engage in this fundamental reaction, the specific kinetics can vary. For instance, less sterically hindered phosphites tend to react more readily with hydroperoxides.

The effectiveness of phosphite stabilizers is directly linked to their ability to scavenge hydroperoxides. This sacrificial mechanism is crucial during high-temperature processing of polymers, where the rate of hydroperoxide formation is accelerated. vulcanchem.com

Synergistic Interactions with Primary Antioxidants

Hindered phenols are radical scavengers that donate a hydrogen atom to terminate chain-propagating peroxy radicals (ROO•). In doing so, the phenol (B47542) is converted to a phenoxyl radical. While relatively stable, these radicals can participate in further reactions. Phosphites can regenerate the primary antioxidant by reducing the phenoxyl radical or its derivatives, such as quinone methides, back to the phenolic form. This regenerative cycle enhances the longevity and efficiency of the primary antioxidant.

This synergistic relationship allows for a comprehensive stabilization strategy: the primary antioxidant intercepts radicals, and the secondary phosphite antioxidant decomposes the hydroperoxides that are the source of new radicals. This dual-action approach is a cornerstone of modern polymer stabilization.

Stabilization Against Thermo-oxidative Degradation

The degradation of polymers at elevated temperatures in the presence of oxygen is a major concern during processing and end-use. Phosphite stabilizers play a critical role in mitigating this thermo-oxidative degradation.

Kinetic Evaluation of Stabilization Efficiency

The efficiency of phosphite stabilizers can be evaluated through various kinetic studies. A common method is to measure the oxidation induction time (OIT) of the polymer. A longer OIT indicates a higher level of stabilization. For example, studies on polypropylene (B1209903) have shown that the addition of phosphite antioxidants significantly increases the OIT, demonstrating their effectiveness in delaying the onset of oxidation.

The rate of phosphite consumption can also be monitored to understand its stabilization kinetics. The conversion of phosphite to phosphate is directly proportional to its activity in decomposing hydroperoxides. The structure of the phosphite, processing temperatures, and the specific polymer matrix all influence these kinetics.

| Stabilizer System | Polymer | Test Condition | Observation | Reference |

| Hindered Phenol + Phosphite | Polypropylene | Multiple Extrusions | Significant reduction in melt volume flow rate and yellowing index compared to pure polymer. | |

| Phosphite Antioxidant | Polypropylene | 180 °C | Oxidation induction time increased from 0.8 min to 74.8 min. | |

| Phosphites (I, II, III) | Polypropylene | 115 °C in air oven | More effective than hindered phenols (BHT, Irganox 1076) in reducing thermo-oxidative degradation. |

Influence on Polymer Thermal Stability at Elevated Temperatures

The decomposition of hydroperoxides by phosphites prevents the chain scission reactions that lead to a reduction in the polymer's molecular weight and a deterioration of its mechanical properties. During high-temperature extrusion and molding processes, the presence of a phosphite stabilizer like diisooctyl p-octylphenyl phosphite helps to maintain the melt flow index (MFI) of the polymer, which is a measure of its molecular weight.

Studies on various polymers, including polyolefins and engineering plastics, have consistently shown that the incorporation of phosphite stabilizers leads to improved color stability and retention of mechanical properties after exposure to high temperatures. vulcanchem.com The choice of a specific phosphite, with its unique alkyl and aryl groups, can influence its volatility and compatibility with the polymer matrix, which in turn affects its performance at elevated temperatures.

Photodegradation Prevention and UV Stabilization Research

While the primary role of phosphites is as a thermal antioxidant, they can also contribute to the photostabilization of polymers, often in conjunction with other UV stabilizers. The UV degradation of polymers is also an oxidative process, initiated by the absorption of UV radiation, which leads to the formation of free radicals and hydroperoxides.

By decomposing hydroperoxides, phosphites help to reduce the number of species that can be activated by UV light to propagate degradation. Furthermore, there is evidence of synergistic interactions between phosphite antioxidants and hindered amine light stabilizers (HALS), which are a major class of UV stabilizers. The phosphite can protect the HALS from oxidative attack, and in some cases, regenerate the active species of the HALS, leading to enhanced UV stability.

The combination of a phenolic antioxidant, a phosphite, and a HALS can create a highly effective, multifunctional stabilization system that protects the polymer against both thermo-oxidative and photo-oxidative degradation. The addition of a UV absorber to this ternary package can provide even further protection.

Hydrolytic Stability and Degradation Pathways in Polymer Matrices

Factors Influencing Hydrolytic Degradation of Phosphites

The rate and extent of hydrolytic degradation of phosphite stabilizers, including this compound, are influenced by a combination of environmental, chemical, and physical factors. Understanding these factors is crucial for predicting the stabilizer's lifetime and performance within a polymer matrix.

Environmental and Processing Conditions:

Temperature and Humidity: Elevated temperatures and high relative humidity are significant contributors to the hydrolysis of phosphites. life-trialkyl.eu These conditions increase the mobility of water molecules within the polymer matrix and provide the necessary activation energy for the hydrolysis reaction to occur.

Acidic Environments: The hydrolysis of phosphites is notably catalyzed by acidic conditions. researchgate.netresearchgate.net The presence of acidic residues from polymerization catalysts or acidic species formed during polymer degradation can accelerate the breakdown of the phosphite stabilizer.

Chemical Structure and Formulation:

Steric Hindrance: The molecular structure of the phosphite itself plays a critical role in its hydrolytic stability. Bulky or sterically hindering groups attached to the phosphorus atom can physically obstruct the approach of water molecules, thereby slowing down the rate of hydrolysis. researchgate.netresearchgate.net

Co-additives: Phosphite stabilizers are rarely used in isolation. Their interaction with other additives in the polymer formulation can significantly impact their stability.

Acid Scavengers: The inclusion of acid scavengers, such as calcium stearate (B1226849) or hydrotalcite-like compounds, can improve the hydrolytic stability of phosphites by neutralizing acidic species that would otherwise catalyze their degradation. researchgate.net

Physical Form:

Physical State: The physical form of the stabilizer and the additive blend can affect hydrolytic stability. For instance, some phosphites are more stable in a solid state compared to a liquid state. researchgate.net The method of incorporating the additive package, such as using "No Dust Blends" (NDB) versus traditional powders, can also influence performance and stability. researchgate.netnih.gov

| Factor | Influence on Hydrolytic Degradation | Supporting Observations |

| High Temperature | Accelerates degradation | Provides activation energy for hydrolysis. |

| High Humidity | Accelerates degradation | Increases availability of water for reaction. life-trialkyl.eu |

| Acidic Conditions | Catalyzes degradation | Protonation of the phosphorus atom facilitates nucleophilic attack by water. researchgate.net |

| Steric Hindrance | Decreases degradation rate | Bulky ligands shield the phosphorus atom from water molecules. researchgate.netresearchgate.net |

| Acid Scavengers | Improves stability | Neutralize acidic catalysts. researchgate.net |

| Physical Form | Can influence stability | Different physical forms (e.g., powders vs. non-dust blends) show varied performance. researchgate.netnih.gov |

Academic Analysis of Degradation Products and Mechanisms

While specific academic studies detailing the hydrolytic degradation pathway of this compound are not extensively available in the reviewed literature, the mechanism can be reliably inferred from the well-documented hydrolysis of analogous aryl phosphite stabilizers.

The fundamental degradation mechanism for aryl phosphites in the presence of water is the cleavage of the phosphorus-oxygen-aryl (P-O-Aryl) bond. researchgate.net This reaction is a nucleophilic substitution at the phosphorus atom.

General Hydrolysis Mechanism: The hydrolysis process is generally understood to proceed in the following steps, often catalyzed by an acid (H⁺):

Protonation: In an acidic environment, a hydronium ion protonates the phosphorus atom, making it more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient phosphorus atom.

Cleavage: This leads to the cleavage of a P-O bond. In the case of an aryl phosphite, the more labile P-O-aryl bond is typically broken, releasing a phenol molecule.

Formation of Products: The initial hydrolysis of an aryl dialkyl phosphite results in the formation of a phenol and a dialkyl hydrogen phosphite (which exists in equilibrium with its tautomer, dialkyl phosphonate).

Applying this established mechanism to this compound, the expected degradation products are p-octylphenol and diisooctyl phosphite .

Reaction Pathway:

This compound + H₂O → p-Octylphenol + Diisooctyl phosphite

The diisooctyl phosphite can be further hydrolyzed, though at a slower rate, to isooctanol and phosphorous acid. Furthermore, in the presence of hydroperoxides within the polymer, the parent phosphite and its phosphite degradation products can be oxidized to the corresponding phosphates. For example, this compound would be oxidized to diisooctyl p-octylphenyl phosphate.

Applications of Diisooctyl P Octylphenyl Phosphite in Advanced Polymeric Materials Research

Stabilization of Polypropylene (B1209903) Systems

Polypropylene (PP) is a widely used thermoplastic known for its chemical resistance and versatility. However, it is susceptible to thermo-oxidative degradation during melt processing and end-use, which can lead to a decline in its mechanical properties and aesthetic appeal. specialchem.com Research into stabilizer systems is critical, with phosphites, often in combination with primary antioxidants like hindered phenols, forming the state-of-the-art for melt processing stabilization. galatachemicals.com

During processing, the high temperatures and shear forces involved can initiate degradation in polypropylene, leading to chain scission and the formation of chromophoric groups. specialchem.com This results in undesirable discoloration, typically a yellowing of the polymer, and embrittlement, which compromises its mechanical integrity.

Organophosphites like diisooctyl p-octylphenyl phosphite (B83602) function as secondary antioxidants. They act by decomposing hydroperoxides, which are formed as primary products of oxidation, into non-radical, stable products. This mechanism prevents the chain reactions that lead to polymer degradation and the formation of color bodies. The synergy between phosphites and primary antioxidants provides comprehensive protection, with the primary antioxidant trapping initial free radicals and the phosphite eliminating the problematic hydroperoxides. This dual approach is effective in maintaining the polymer's original color and preventing the loss of toughness associated with embrittlement.

Research Highlight: Stabilizer Performance in Polypropylene

A typical study might evaluate the effectiveness of a stabilizer package by monitoring the yellowness index (YI) of polypropylene after multiple extrusion passes.

| Stabilizer System | Initial Yellowness Index (YI) | YI after 3 Extrusion Passes | YI after 5 Extrusion Passes |

| Unstabilized PP | 1.5 | 8.2 | 15.6 |

| PP + Hindered Phenol (B47542) (0.1%) | 1.6 | 4.5 | 9.8 |

| PP + Hindered Phenol (0.1%) + Phosphite (0.1%) | 1.4 | 2.1 | 4.3 |

This table is illustrative and represents typical data found in polymer stabilization studies.

The degradation of polypropylene through chain scission leads to a decrease in its average molecular weight. specialchem.com This change is directly reflected in the polymer's melt viscosity, often measured as the melt flow rate (MFR). An increase in MFR indicates degradation, which can affect the consistency and predictability of processing operations like injection molding and extrusion. google.com

The use of phosphite stabilizers helps to maintain the molecular weight of the polypropylene by preventing degradation during processing. This results in a more stable melt viscosity. By preserving the polymer backbone, diisooctyl p-octylphenyl phosphite ensures that the rheological properties of the material remain within the desired specification, leading to more consistent product quality and processing characteristics. galatachemicals.com

Impact of Stabilization on Polypropylene Melt Flow Rate (MFR)

| Formulation | MFR (g/10 min) at 230°C/2.16kg (Initial) | MFR (g/10 min) after 5 Extrusion Passes | % Change in MFR |

| Unstabilized PP | 12.0 | 25.2 | +110% |

| PP + Stabilizer System with Phosphite | 12.1 | 14.5 | +19.8% |

This table is illustrative and represents typical data found in polymer stabilization studies.

Application in Polyvinyl Chloride (PVC) Stabilization Research

Polyvinyl chloride (PVC) is inherently unstable at processing temperatures, where it undergoes a rapid, autocatalytic dehydrochlorination reaction. This process releases hydrochloric acid (HCl) and forms conjugated polyene sequences in the polymer chain, which are responsible for a dramatic color shift from white to yellow, brown, and eventually black.

Organic phosphites, including aryl-alkyl phosphites like phenyl diisooctyl phosphite, serve as effective co-stabilizers in PVC formulations, often used in conjunction with mixed metal stabilizers. galatachemicals.comchangshengmaterial.com They contribute to the thermal stability of the polymer in several ways. They can react with and neutralize the liberated HCl, slowing down the autocatalytic degradation process. Furthermore, their ability to act as chelating agents for metal ions, such as zinc and iron, can prevent these ions from catalyzing the degradation. By suppressing color changes and improving heat stability, these phosphites help maintain the aesthetic and physical properties of PVC products. changshengmaterial.com

Research in Polycarbonate Resin Stabilization

Polycarbonate (PC) is an engineering thermoplastic prized for its exceptional impact strength, clarity, and heat resistance. However, like other polymers, it can degrade when exposed to heat and light, leading to discoloration and a reduction in its desirable properties. Phosphite stabilizers are investigated for their ability to protect polycarbonate during processing and use. galatachemicals.com

Light-diffusing polycarbonate is used in a variety of lighting applications, such as fixture covers and architectural glazing, where even light distribution is required without revealing the light source. simplyplastics.com These compositions are created by incorporating light-diffusing agents into the polycarbonate matrix.

During the high-temperature compounding and molding of these resins, the polycarbonate can be susceptible to degradation. The inclusion of a phosphite stabilizer like this compound during this stage is researched for its potential to preserve the polymer matrix. By preventing thermal degradation and associated yellowing, the phosphite helps to maintain the high light transmission and the desired optical properties of the light-diffusing product.

Color stability is a critical parameter for polycarbonate, especially in applications where aesthetics are important. The addition of organophosphite stabilizers has been shown to be effective in preventing discoloration that occurs during processing and subsequent heat aging. galatachemicals.com

Phosphites function as processing stabilizers by decomposing hydroperoxides and protecting the polymer from oxidation at elevated temperatures. This prevents the initial yellowing of the resin. During long-term heat aging, the residual phosphite continues to provide protection, extending the useful life of the polycarbonate part by maintaining its color and clarity. Research in this area focuses on quantifying the improvement in color stability, often through measurements of yellowness index and light transmittance after accelerated aging tests.

Effect of Phosphite Stabilizer on Polycarbonate Color Stability after Heat Aging

| Polycarbonate Formulation | Initial Yellowness Index (YI) | YI after 500 hours at 130°C |

| Unstabilized PC | 0.8 | 10.5 |

| PC with Phosphite Stabilizer | 0.7 | 2.1 |

This table is illustrative and represents typical data found in polymer stabilization studies.

Broader Applications in Polymer Protection

Organophosphite antioxidants are integral to the protection of a wide array of polymeric materials. They function as secondary antioxidants, working to decompose hydroperoxides that are formed during the oxidation of the polymer. This action prevents the generation of aggressive radicals that can lead to the degradation of the polymer's molecular structure.

Impact on Material Persistence and Degradation Rates

The primary role of a phosphite stabilizer like this compound is to enhance the persistence of a polymer by mitigating its degradation. During processing and throughout the service life of a plastic product, exposure to heat, light, and oxygen initiates a chain reaction of autoxidation. Phosphites interrupt this cycle by converting hydroperoxides into non-radical, stable alcohols. This sacrificial mechanism protects the polymer from chain scission and crosslinking, which would otherwise lead to the deterioration of its mechanical properties, such as tensile strength, impact resistance, and elongation.

The effectiveness of a phosphite stabilizer is influenced by its chemical structure, including the nature of its organic substituents. These structural features determine its reactivity, hydrolytic stability, and compatibility with the host polymer. While no specific data exists for this compound, the general mechanism suggests it would contribute to a lower degradation rate of the polymer it is incorporated into.

Additive Behavior in Recycled Polymer Streams

The inclusion of additives like phosphite antioxidants is a critical consideration in the recycling of polymers. During the mechanical recycling process, polymers are subjected to further thermal stress, which can accelerate their degradation. The residual antioxidants from the polymer's initial life cycle are often partially or fully consumed.

Therefore, the introduction of fresh stabilizers, potentially including this compound, is often necessary to ensure the processability of the recyclate and the performance of the final recycled product. The phosphite would act to protect the polymer from further degradation during reprocessing, helping to maintain its molecular weight and, consequently, its physical properties.

However, the behavior of the additive itself within the recycled stream is complex. The hydrolysis of phosphites can lead to the formation of other compounds, which may have their own effects on the polymer or could potentially migrate from the final product. The compatibility of the phosphite with the blend of materials often found in recycled streams is also a key factor. Without specific studies on this compound, its precise interactions and transformation products within a recycling context remain a matter of theoretical consideration based on the behavior of other, more studied phosphites. researchgate.net

Analytical and Characterization Techniques for Diisooctyl P Octylphenyl Phosphite in Complex Matrices

Chromatographic Methods for Additive Identification and Quantification

Chromatographic techniques are fundamental in separating Diisooctyl p-octylphenyl phosphite (B83602) from other components within a sample, allowing for its precise identification and measurement.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including polymer additives like phosphite antioxidants. nih.gov In this method, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its identification.

For quantitative analysis, specific ions characteristic of Diisooctyl p-octylphenyl phosphite are monitored. nih.gov The abundance of these ions is directly proportional to the concentration of the analyte in the sample. Isotope-dilution GC-MS, where a known amount of a labeled internal standard is added to the sample, can be employed for highly accurate and precise quantification, as it corrects for variations during sample preparation and analysis. nih.gov

Table 1: GC-MS Parameters for Analysis of Similar Compounds

| Parameter | Value/Condition | Reference |

| Column | DB-1MS (30 m × 0.25 mm × 0.25 μm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1.2 mL·min⁻¹ | nih.gov |

| Injector Temperature | 270-280 °C | nih.gov |

| Injection Mode | Splitless | nih.gov |

| MS Detection | Ion-trap mass spectrometry (selected-ion-storage mode) | nih.gov |

This table presents typical GC-MS parameters used for the analysis of compounds structurally similar to this compound, providing a general framework for method development.

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another essential technique, particularly for non-volatile or thermally labile compounds that are not suitable for GC-MS. In HPLC, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation occurs based on the differential partitioning of the analytes between the mobile phase (the liquid solvent) and the stationary phase (the packing material).

The eluent from the HPLC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. HPLC-MS offers high sensitivity and selectivity for the determination of a wide range of polymer additives. Tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce matrix effects, which is particularly beneficial when analyzing complex samples. nih.gov

Table 2: HPLC-MS/MS Conditions for Analysis of Related Compounds

| Parameter | Value/Condition | Reference |

| Sample Preparation | Solid Phase Extraction (SPE) with C18 cartridge | nih.gov |

| Desorption Solvent | 3 mL of acetonitrile/methanol (1:1) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Key Advantage | High sensitivity and potential for larger sample volumes | nih.gov |

This table outlines typical conditions for HPLC-MS/MS analysis of organic compounds in complex matrices, demonstrating a common workflow for such analyses.

Spectroscopic Techniques for Structural Elucidation and Concentration Determination

Spectroscopic methods are invaluable for confirming the chemical structure of this compound and for determining its concentration. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy can provide detailed structural information. nih.gov While direct spectroscopic quantification in complex matrices can be challenging due to overlapping signals from other components, these methods are crucial for the initial identification and characterization of the pure substance and for validating the results obtained from chromatographic methods.

Advanced Extraction Techniques for Polymer Additives

The first and often most critical step in the analysis of polymer additives is their efficient extraction from the polymer matrix.

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is an automated technique that utilizes organic solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. wikipedia.organaliticaweb.com.br The high temperature increases the extraction efficiency, while the high pressure maintains the solvent in its liquid state above its normal boiling point. taylorandfrancis.com This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. analiticaweb.com.brtaylorandfrancis.com

For polymer additives, a swelling agent may be added to the extraction solvent to enhance the diffusion of the analyte out of the polymer matrix. analiticaweb.com.br The choice of solvent and temperature is critical for achieving high recovery of this compound without degrading the polymer or the additive. ASE is recognized by the U.S. EPA as an official extraction method for various organic compounds. analiticaweb.com.br

Table 3: Comparison of ASE with Conventional Extraction

| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Reference |

| Time | 2 x 10 min | 18 hours | thermoscientific.com |

| Solvent Volume | 15 mL | 250 mL | thermoscientific.com |

| Temperature | 150 - 180°C | < Boiling point | thermoscientific.com |

| Pressure | 10 MPa | Atmospheric | thermoscientific.com |

This table highlights the significant advantages of ASE in terms of speed and reduced solvent usage compared to traditional Soxhlet extraction.

Headspace analysis is a technique used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. mdpi.com Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample's headspace or directly from a liquid sample. mdpi.comyoutube.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

For semi-volatile compounds like this compound, headspace SPME can be an effective extraction and pre-concentration method. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. nih.govnih.gov SPME is valued for its simplicity, speed, and sensitivity, and its ability to be automated. youtube.com

Non-Target and Suspect Screening Methodologies for Environmental Samples and Recycled Materials

The detection and identification of "this compound" in complex matrices such as environmental samples and recycled materials present significant analytical challenges. Traditional targeted analysis is limited to a pre-selected list of compounds, potentially missing unexpected contaminants or degradation products. diva-portal.org To overcome this limitation, non-target screening (NTS) and suspect screening analysis (SSA) have emerged as powerful tools for comprehensive chemical characterization. diva-portal.orgmiljodirektoratet.no

NTS aims to identify as many chemical compounds as possible in a sample without any preconceived list, making it a truly exploratory approach. au.dk In contrast, SSA is considered a subcategory of NTS where analysts screen for a pre-defined list of "suspect" compounds that are anticipated to be present in the sample based on manufacturing processes, use patterns, or environmental fate modeling. diva-portal.orgau.dk For "this compound," an SSA approach would involve creating a suspect list that includes the parent compound, its known impurities, and expected oxidation or hydrolysis products.

These advanced screening methodologies rely heavily on high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC). diva-portal.org This combination allows for the separation of complex mixtures and the acquisition of accurate mass data, which is crucial for the tentative identification of unknown compounds by determining their elemental composition.

Application in Environmental Samples

NTS and SSA are increasingly applied to various environmental matrices to identify new and emerging pollutants. miljodirektoratet.no Although "this compound" is a synthetic polymer additive, its potential release into the environment during the production, use, and disposal of plastic products makes it a relevant compound for environmental monitoring.

Methodologies for environmental screening typically involve:

Sample Preparation: A broad and non-selective extraction method is employed to capture a wide range of chemicals. au.dk For water samples, this often involves solid-phase extraction (SPE), while soil and biota samples require more complex extraction and clean-up steps. nih.govdtu.dk

Analysis: Samples are analyzed using LC-HRMS or GC-HRMS. The choice depends on the physicochemical properties of the target analytes. Phosphite antioxidants, due to their molecular weight and polarity, can often be analyzed by either technique.

Data Processing: The vast amount of data generated is processed using specialized software. This involves peak detection, feature alignment, and comparison against mass spectral libraries and databases for tentative identification. nih.govnsf.gov The confidence in identification is often reported using a multi-level system, such as the Schymanski scale, which ranges from a tentative structure (Level 5) to confirmed identification with a reference standard (Level 1). dtu.dk

While specific studies detailing the detection of "this compound" via NTS are not prevalent, related compounds like organophosphates and other polymer additives are frequently identified in environmental screening campaigns. miljodirektoratet.no For instance, a non-target screening of environmental pollutants identified various organophosphates and other polymer additives in marine samples, demonstrating the capability of the methodology. miljodirektoratet.no

Table 1: Methodologies for Screening Environmental Samples

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Sample Matrix | Water, Soil, Sediment, Biota | Potential reservoirs for the compound leaching from plastic waste. |

| Extraction | Solid-Phase Extraction (SPE), QuEChERS | Must be optimized to efficiently recover phosphite antioxidants. |

| Instrumentation | LC-HRMS (e.g., Q-Orbitrap), GC-HRMS (e.g., Q-TOF) | Provides high mass accuracy needed to identify the compound and its transformation products without a reference standard. |

| Screening Type | Non-Target and/or Suspect Screening | Suspect screening lists would include the parent phosphite and its expected phosphate (B84403) oxidation product. |

| Identification | Comparison with spectral libraries (e.g., MassBank, mzCloud) and confirmation with authentic standards. | Crucial for confirming the presence of the specific isomer and avoiding misidentification with similar compounds. |

Application in Recycled Materials

The push for a circular economy has increased the use of recycled materials in new consumer products. nih.gov However, this practice can lead to the accumulation and carry-over of chemical additives from the original products. NTS and SSA are vital for characterizing the chemical composition of recycled plastics, paper, and other materials to ensure their safety. nih.govresearchgate.net

"this compound" is used as a processing stabilizer in various polymers. adeka-pa.euamfine.com Therefore, it is a prime candidate for detection in recycled polymer streams. Studies using SSA on consumer products have shown that recycled materials often contain a greater number and variety of chemicals compared to their virgin counterparts, including antioxidants, flame retardants, and dyes. nih.govresearchgate.net

A suspect screening analysis of 210 consumer products (154 recycled, 56 virgin) using two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS) identified 918 probable chemical structures in recycled materials versus 587 in virgin materials. nih.gov This highlights the complexity of recycled streams and the power of screening techniques to uncover potential contaminants. Although this specific study did not single out "this compound," the methodologies are directly applicable.

Table 2: Research Findings on Chemical Screening in Recycled Materials

| Study Focus | Analytical Technique | Key Findings | Relevance to Phosphite Antioxidants |

|---|---|---|---|

| Characterization of Recycled Consumer Products nih.gov | GC×GC-TOFMS | Recycled products contained significantly more chemical features, including a higher number of fragrances, flame retardants, solvents, and dyes than virgin products. nih.govresearchgate.net | Demonstrates the high likelihood of detecting processing stabilizers like phosphite antioxidants in recycled polymer-based products. |

| Screening of High-Density Polyethylene (HDPE) Pipes dtu.dk | GC-MS (NTS and SS) | Detected 133 compounds migrating from PE pipes, including antioxidant degradation products. Phenolic and phosphite antioxidants were noted as key additives. dtu.dk | Shows that even in new materials, additives and their byproducts can be identified, a process that is critical for recycled materials. |

Environmental Fate and Degradation Research of Diisooctyl P Octylphenyl Phosphite

Abiotic Degradation Pathways in Environmental Contexts

Abiotic degradation involves non-biological processes that break down chemical compounds. For diisooctyl p-octylphenyl phosphite (B83602), the primary abiotic degradation pathways are hydrolysis, oxidation, and photolysis.

Hydrolysis is a significant degradation pathway for phosphite esters in aqueous environments. The rate of hydrolysis is influenced by factors such as the chemical structure of the ester groups, temperature, and pH. Generally, phosphite esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. mmu.ac.ukvinatiorganics.com

In oxidizing environments, the hydrolysis of aryl phosph(on)ites can produce hydrogen phosph(on)ites and phenols, which can be effective chain-breaking antioxidants. acs.org The hydrolysis of phosphite antioxidants is a known issue, particularly under conditions of high humidity and temperature, which can affect their storage and handling. mmu.ac.uk Some research has focused on improving the hydrolytic stability of commercial phosphite antioxidants. mmu.ac.ukgoogle.compartinchem.com

Table 1: Illustrative Hydrolysis Data for Related Phosphite Compounds

| Compound | Conditions | Half-life | Primary Degradation Products |

| Triphenyl phosphite | Neutral, Acidic, Basic | Rate between triethyl and tripropyl phosphite mmu.ac.uk | Diphenyl phosphite, Phenol (B47542) |

| Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) | Extrusion, Storage, Sunlight | Not specified | Tris(2,4-di-tert-butylphenyl)phosphate researchgate.net |

| General Alkyl Phosphites | Not specified | Stability increases with alkyl chain length mmu.ac.uk | Corresponding alcohol, Dialkyl phosphite |

Note: This table provides illustrative data for related compounds due to the lack of specific data for diisooctyl p-octylphenyl phosphite.

Phosphite esters are known to be sensitive to oxidation and can act as secondary antioxidants by decomposing hydroperoxides, a process in which the phosphite is oxidized to the corresponding phosphate (B84403) ester. vinatiorganics.comacs.org Therefore, in the environment, this compound is expected to react with oxidants present in water, soil, and air, leading to the formation of diisooctyl p-octylphenyl phosphate. The efficiency of phosphites in reducing hydroperoxides generally follows the order: phosphonites > alkyl phosphites > aryl phosphites. acs.org

The transformation of organophosphite antioxidants to organophosphate esters can occur through oxidation by ozone and hydroxyl radicals in the atmosphere. tandfonline.com These secondary organophosphate esters can be more persistent in the environment than their primary counterparts. tandfonline.com

Photolytic degradation, or breakdown by sunlight, may also contribute to the environmental fate of this compound, although specific studies on its photolysis are limited. The aryl group in the molecule suggests a potential for absorbing UV radiation, which could lead to photodegradation. For instance, the degradation of the phosphite antioxidant Irgafos 168 is accelerated by sunlight. researchgate.net The decomposition of phosphite ozonides, formed from the reaction of phosphites with ozone, can lead to the formation of phosphate esters and singlet oxygen. acs.org

Biodegradation Potential and Microbial Interactions

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

The biodegradation of organophosphorus compounds has been the subject of extensive research, as many are used as pesticides and have entered various environmental compartments. epa.govscholarsresearchlibrary.com Microorganisms in soil and water can utilize some organophosphorus compounds as a source of carbon, phosphorus, or nitrogen. mdpi.com

While specific biodegradability test results for this compound are not available in the reviewed literature, the general principles of organophosphorus compound degradation can be applied. The rate and extent of biodegradation will depend on the environmental conditions and the microbial communities present. Repeated application of organophosphorus compounds to soil has been shown to lead to the rapid adaptation of soil bacteria capable of degrading them. scholarsresearchlibrary.com

The structural features of this compound, including long alkyl chains and an aromatic ring, may influence its bioavailability and susceptibility to microbial attack. Generally, increased alkyl chain length can decrease water solubility and may reduce the rate of biodegradation.

The primary mechanism for the microbial degradation of many organophosphorus compounds is enzymatic hydrolysis. nih.govnih.gov A key group of enzymes involved are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). epa.govmdpi.com These enzymes catalyze the hydrolysis of the ester bonds in organophosphorus compounds, often leading to their detoxification. mdpi.comnih.gov

The initial step in the biodegradation of a phosphite ester like this compound would likely be its hydrolysis by microbial enzymes into diisooctyl phosphite and p-octylphenol. These intermediate products would then be further degraded by the microorganisms.

A significant research gap exists regarding the specific microbial degradation of this compound. There is a lack of studies identifying the specific microbial species capable of degrading this compound, the metabolic pathways involved, and the ultimate fate of its degradation products in the environment. Further research is needed to isolate and characterize microorganisms that can break down this compound and to understand the genetic and enzymatic basis of their degradative capabilities. epa.gov

Computational Chemistry and Modeling of Diisooctyl P Octylphenyl Phosphite

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edulsu.edu These calculations solve approximations of the Schrödinger equation to provide information about molecular orbitals, electron distribution, and molecular properties. lsu.edunih.gov For Diisooctyl p-octylphenyl phosphite (B83602), these methods can elucidate its reactivity and function as an antioxidant.

Calculations would typically focus on the phosphorus center and the surrounding oxygen and phenyl groups. The lone pair of electrons on the phosphorus atom is central to the antioxidant activity of phosphite esters. Quantum chemical calculations can quantify the energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO), which is often localized on this lone pair. The energy of the HOMO is a critical indicator of the compound's ability to donate electrons and scavenge oxidative species.

Furthermore, these calculations can model the reaction mechanisms of phosphite antioxidants. For instance, the reaction with a hydroperoxide would involve the oxidation of the phosphite (P(III)) to a phosphate (B84403) (P(V)). Computational modeling can determine the transition state energies and reaction barriers for such processes, providing insights into the kinetics and efficiency of the antioxidant action. acs.org

Table 1: Predicted Electronic Properties of a Model Aryl Phosphite Compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater reactivity as an antioxidant. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

| Mulliken Charge on P | +0.8 | Provides insight into the local electronic environment and reactivity of the phosphorus atom. |

Note: The data in this table is representative and based on typical values for similar phosphite ester compounds calculated using DFT methods. Specific values for Diisooctyl p-octylphenyl phosphite would require dedicated computational studies.

Molecular Dynamics Simulations for Polymer Interactions

This compound is frequently used as an antioxidant additive in polymers. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com These simulations can provide a detailed understanding of how the phosphite antioxidant is dispersed within a polymer matrix and how it interacts with the polymer chains at a molecular level. nih.govyoutube.com

In a typical MD simulation, a model system is constructed consisting of the polymer chains and molecules of this compound. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, generating trajectories that reveal the dynamic behavior of the system. youtube.com

MD simulations can be used to investigate several key aspects of the phosphite-polymer interaction:

Miscibility and Dispersion: By calculating the cohesive energy density and the Flory-Huggins interaction parameter, MD simulations can predict the miscibility of the antioxidant with the host polymer. Visual analysis of the simulation snapshots can reveal whether the antioxidant molecules are evenly dispersed or form aggregates within the polymer matrix.

Localization: Simulations can show whether the phosphite molecules preferentially locate in amorphous or crystalline regions of the polymer, or at interfaces. This is crucial as degradation often initiates in specific regions of the polymer.

Mobility: The diffusion coefficient of the antioxidant within the polymer can be calculated from the simulation trajectories. This is important for understanding its ability to migrate to sites of oxidative stress and to predict its potential for blooming or leaching from the polymer.

Conformational Effects: The presence of the antioxidant can affect the conformation and dynamics of the polymer chains, and vice versa. MD simulations can quantify these effects, such as changes in the polymer's glass transition temperature. youtube.com

Table 2: Representative Data from a Molecular Dynamics Simulation of a Phosphite Antioxidant in a Polymer Matrix

| Parameter | Simulated Value | Implication for Performance |

| Flory-Huggins Interaction Parameter (χ) | 0.25 | A low value suggests good miscibility between the antioxidant and the polymer. |

| Diffusion Coefficient (D) | 1.5 x 10⁻⁸ cm²/s | Indicates the mobility of the antioxidant within the polymer matrix at a given temperature. |

| Radial Distribution Function (g(r)) Peak | 4.5 Å (Phosphite-Polymer) | Shows the preferred distance between the antioxidant and polymer chains, indicating the strength of interaction. |

Note: This data is illustrative for a generic phosphite antioxidant in a common polymer like polyethylene. The actual values would depend on the specific polymer, temperature, and force field used.

Predictive Modeling of Environmental Behavior (e.g., Solubility, Partitioning)

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to estimate the environmental fate and behavior of chemicals based on their molecular structure. rsc.orgnih.gov For this compound, these models can predict key environmental parameters like water solubility, soil sorption, and bioconcentration potential. researchgate.netresearchgate.net

These models are built by establishing a statistical relationship between a particular property (e.g., toxicity, solubility) and a set of molecular descriptors for a series of known compounds. mdpi.comunibo.it The molecular descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Once a reliable model is developed, it can be used to predict the properties of new or untested compounds like this compound.

Key environmental properties that can be predicted include:

Water Solubility (LogS): This parameter is crucial for determining the compound's distribution in aquatic environments. The long alkyl chains and the phenyl group in this compound suggest a very low water solubility.

Octanol-Water Partition Coefficient (LogKow): This is a measure of a chemical's lipophilicity and is a key indicator of its potential to bioaccumulate in organisms. The high number of carbon atoms in the molecule points to a high LogKow value.

Soil Organic Carbon-Water Partitioning Coefficient (LogKoc): This predicts the tendency of the compound to adsorb to soil and sediment, which affects its mobility in the environment. researchgate.net

Bioconcentration Factor (BCF): This estimates the extent to which a chemical will accumulate in aquatic organisms from the surrounding water.

Publicly available databases and predictive software often provide estimates for these properties. For example, the PubChem database provides a predicted XlogP value (a calculated LogKow) for this compound. uni.lu

Table 3: Predicted Environmental Properties of this compound

| Property | Predicted Value | Method/Source | Implication |

| Molecular Formula | C30H55O3P | - | Basic identifying information. uni.lu |

| XlogP (LogKow) | 11.3 | Predicted by PubChem | Indicates a very high potential for bioaccumulation and strong partitioning to organic matter. uni.lu |

| Water Solubility | Very Low | Inferred from high LogKow | Suggests limited mobility in aquatic systems but potential for concentration in sediment. |

| Bioconcentration Factor (BCF) | High | Predicted by QSAR models | Suggests the compound is likely to accumulate in organisms. |

| Henry's Law Constant | Low to Moderate | Predicted by QSAR models | Indicates a potential for volatilization from water, though this may be offset by strong sorption. |

Note: The values in this table are predictions based on computational models and may not reflect experimentally determined values.

Future Research Directions and Emerging Trends

Development of Sustainable Phosphite (B83602) Stabilizers

The push for sustainability is a primary driver in the chemical industry, prompting research into more environmentally friendly phosphite stabilizers. A significant trend is the move away from certain alkylphenols in ligand structures due to environmental and regulatory concerns. life-trialkyl.eu The goal is to develop new phosphite compounds where the alkylphenol ligands are replaced with alternatives that offer a better balance of performance, hydrolytic stability, and compatibility with the polymer matrix. life-trialkyl.eu

Research is also focused on creating "greener" synthesis routes for phosphite antioxidants. nih.gov Traditional methods can be resource-intensive and generate significant waste. nih.gov Therefore, developing processes that use cleaner phosphorus sources and improve atom economy are critical for reducing the environmental footprint of these essential additives. nih.gov The industry is responding to increasing regulatory restrictions and the demand for materials suitable for post-consumer recycled (PCR) content by innovating new phosphite solutions. specialchem.com This includes the development of high-performance stabilizers that can be used at lower concentrations while maintaining or improving polymer stability. specialchem.com

Advanced Characterization of Phosphite Degradation Products and Byproducts

A deeper understanding of how phosphite stabilizers like Diisooctyl p-octylphenyl phosphite degrade is crucial for predicting polymer longevity and ensuring consumer safety. Phosphites are known as secondary or hydroperoxide-decomposing antioxidants. researchgate.net During polymer processing and use, they are sacrificially converted into their corresponding phosphates. life-trialkyl.eupqri.org This transformation is a key part of their stabilizing function. life-trialkyl.eu

Advanced analytical techniques are being employed to characterize these and other potential byproducts. It is understood that under certain conditions, such as in oxidizing media at elevated temperatures, aryl phosphites can undergo hydrolysis. acs.org This process can yield products like hydrogen phosphonites and phenols, which themselves can act as effective chain-breaking antioxidants. acs.org The dynamic nature of polymer stabilization means that a complex mixture of the original phosphite, its phosphate (B84403) form, and other transformation products can exist within the polymer over its lifecycle, all of which are potential leachables. pqri.org

The specific structure of the phosphite, such as this compound (C30H55O3P), dictates its reactivity and degradation pathway. life-trialkyl.euuni.lu Research aims to create a comprehensive profile of these degradation products to better assess their long-term impact on the material and the environment. pqri.org

| Property | Value / Description | Source |

| Compound Name | This compound | uni.lu |

| Molecular Formula | C30H55O3P | uni.lu |

| Primary Function | Secondary Antioxidant (Hydroperoxide Decomposer) | researchgate.netacs.org |

| Primary Degradation Product | Corresponding Phosphate | life-trialkyl.eupqri.org |

| Degradation Mechanism | Oxidation, Hydrolysis | pqri.orgacs.org |

Integrated Approaches for Polymer Stabilization and Longevity

To achieve optimal protection and extend the service life of polymers, researchers are focusing on integrated stabilization systems. This approach recognizes that no single additive can effectively counter all degradation pathways. Phosphite antioxidants are rarely used in isolation; they are most effective when used in synergy with other types of stabilizers. nih.govvinatiorganics.com

| Stabilizer Type | Role in Integrated System | Synergistic Benefit |

| Phosphite Antioxidant (e.g., this compound) | Secondary antioxidant; protects during high-temperature processing by decomposing hydroperoxides. pqri.org | Regenerates primary antioxidant; enhances overall system efficiency. vinatiorganics.com |

| Phenolic Antioxidant | Primary antioxidant; provides long-term thermal stability by scavenging free radicals. pqri.org | Its effectiveness is prolonged by the presence of the phosphite. vinatiorganics.com |

Role in Circular Economy Initiatives for Plastics and Material Recycling

The global shift towards a circular economy for plastics has created new challenges and opportunities for polymer additives. The stabilization of post-consumer recycled (PCR) polymers is becoming increasingly important to ensure they can be reprocessed and used in higher-value applications. researchgate.netpmarketresearch.com

Phosphite antioxidants play a crucial role in this domain. pmarketresearch.com During recycling, plastics are subjected to additional heat and mechanical stress, which accelerates oxidative degradation. Incorporating phosphite stabilizers into recycling processes can enhance the stability and processability of the recycled materials. pmarketresearch.com This helps to preserve the mechanical and aesthetic properties of the polymer, making the recyclate suitable for a wider range of products. specialchem.com

Research is focused on developing robust phosphite solutions specifically designed to upgrade PCR resins. specialchem.com By effectively stabilizing the recycled material, these additives allow for the incorporation of higher percentages of PCR in new products without compromising quality or performance, a key goal of circular economy initiatives. specialchem.com This contributes to minimizing waste, conserving resources, and creating a more sustainable life cycle for plastic materials. pmarketresearch.com

Q & A

Basic: What analytical methods are recommended to assess PDOP purity and structural integrity?

To verify PDOP purity, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual impurities. Titration (e.g., acid value determination, ≤0.3 mg KOH/g) is critical for assessing hydrolysis byproducts like free phenols . Refractometry (refractive index: 1.4850–1.4950) and densitometry (density: 0.950–1.050 g/cm³ at 20°C) provide supplementary physical characterization . For structural confirmation, employ P NMR to identify phosphite ester peaks and FT-IR to detect P-O-C aromatic stretching (~980 cm⁻¹) .

Advanced: How can researchers design experiments to evaluate PDOP’s hydrolytic stability under varying environmental conditions?

Controlled hydrolysis studies should simulate humidity (e.g., 40–90% RH), temperature (25–60°C), and solvent systems (aqueous/organic mixtures). Monitor degradation kinetics via HPLC to quantify free phenol release and track acid value changes. Use inert atmospheres (N₂/Ar) to isolate oxygen’s role. Statistical models (e.g., Arrhenius plots) can predict shelf-life under storage conditions .

Basic: What precautions are necessary to prevent PDOP degradation during storage and handling?

Store PDOP in airtight, moisture-resistant containers (e.g., sealed glass or polymer-coated metal) under inert gas. Avoid exposure to light and temperatures >40°C. During experiments, pre-dry solvents (e.g., molecular sieves for benzene or alcohols) and use gloveboxes for moisture-sensitive protocols .

Advanced: How can synergistic effects between PDOP and other stabilizers (e.g., phenolics) be systematically evaluated?

Employ a factorial design to test PDOP combinations with primary antioxidants (e.g., hindered phenols) at varying ratios (e.g., 1:1 to 1:3). Use accelerated oxidation tests (e.g., oven aging at 120°C) and measure induction periods via DSC. Synergy is indicated by extended oxidative stability beyond additive effects. Mechanistic studies (EPR spectroscopy) can identify radical scavenging interactions .

Basic: What spectroscopic techniques are suitable for tracking PDOP degradation in polymer matrices?

FT-IR can detect hydrolysis via P-O-C bond cleavage (~980 cm⁻¹ attenuation). P NMR quantifies phosphite-to-phosphate oxidation products. For polymers, combine TGA (thermal stability) and SEC (molecular weight changes) to correlate PDOP efficacy with matrix degradation .

Advanced: How can researchers resolve contradictions in reported PDOP efficacy across different polymer systems?

Contradictions often arise from matrix polarity, processing temperatures, or additive incompatibility. Design comparative studies using standardized protocols (e.g., ISO 11346 for thermal aging). Control variables like polymer crystallinity and antioxidant dispersion (e.g., via TEM). Meta-analyses of activation energies (from Arrhenius models) can unify disparate datasets .

Basic: What are the key physicochemical parameters to monitor during PDOP synthesis?

Monitor reaction temperature (exothermic esterification), molar ratios (isooctanol/phenol/PCl₃), and acid scavenger efficiency (e.g., amine bases). Post-synthesis, validate boiling point (148–156°C at 0.06 mmHg) and color index (Pt-Co ≤50) to ensure minimal side products .

Advanced: What methodologies are recommended to assess PDOP’s multifunctional roles (e.g., antioxidant, plasticizer) in composite materials?

Use a multi-modal approach:

- Antioxidant activity: OIT (Oxidative Induction Time) via DSC.

- Plasticization: Dynamic mechanical analysis (DMA) for Tg reduction.

- Hydrolytic stability: FT-IR tracking of ester linkages under humidity.

Correlate results with mechanical testing (tensile strength, elongation) to quantify trade-offs .

Basic: How should PDOP be incorporated into liquid or gel-phase stabilizer formulations?

Pre-dissolve PDOP in non-polar solvents (e.g., benzene) at 5–20% w/w. For gel systems, use rheology modifiers (e.g., silica) to prevent phase separation. Ensure compatibility testing with co-stabilizers (e.g., metal soaps) via turbidity measurements and accelerated settling assays .

Advanced: How can computational modeling enhance PDOP application research?

Molecular dynamics (MD) simulations predict PDOP-polymer interaction energies and diffusion rates. DFT calculations identify electron-deficient sites for radical scavenging. QSPR models correlate substituent effects (e.g., alkyl chain length) with antioxidant efficacy. Validate predictions with experimental Arrhenius parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.